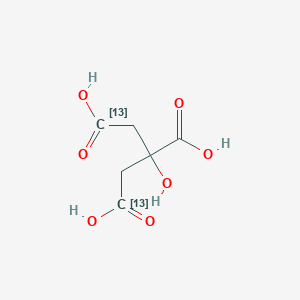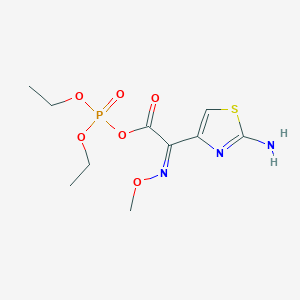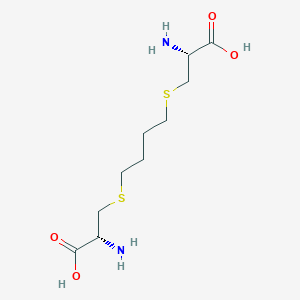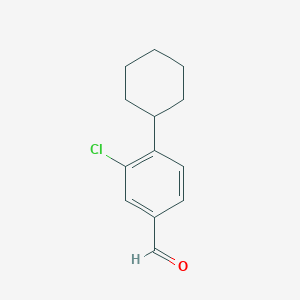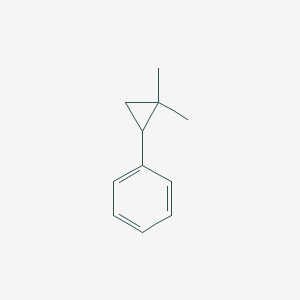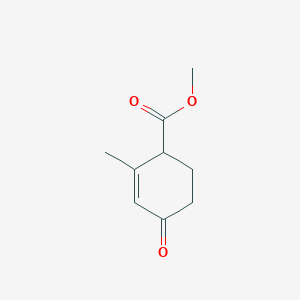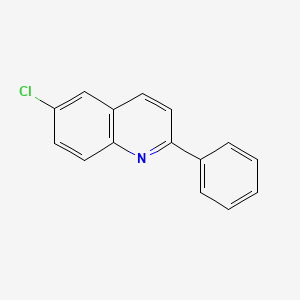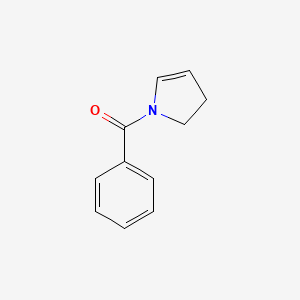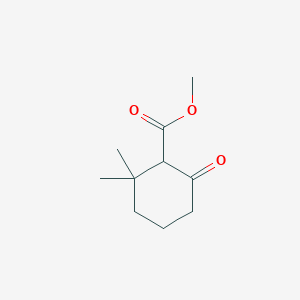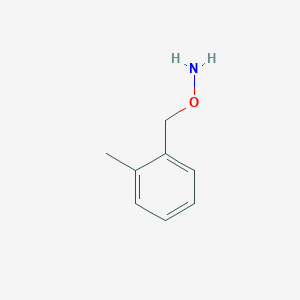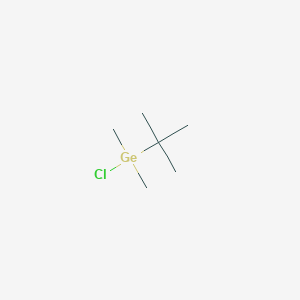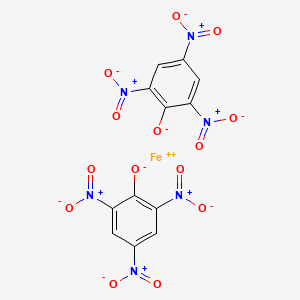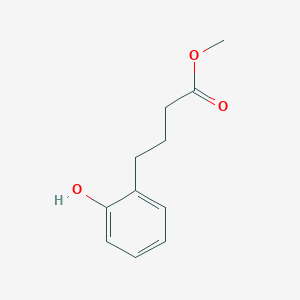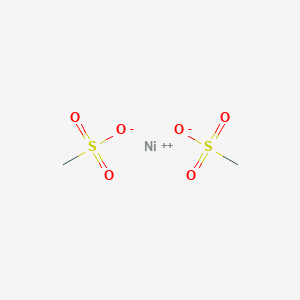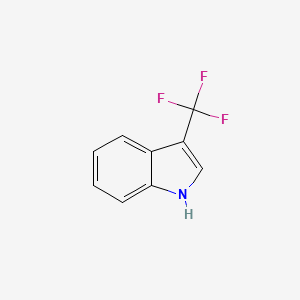
3-(Trifluoromethyl)-1H-indole
Descripción general
Descripción
“3-(Trifluoromethyl)-1H-indole” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This makes trifluoromethyl-substituted compounds often strong acids .
Synthesis Analysis
The synthesis of “3-(Trifluoromethyl)-1H-indole” or its derivatives can involve various methods. For instance, 3-((Trifluoromethyl)thio)indoles can be synthesized by a palladium (ii)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (iii) chloride . Another example is the synthesis of 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea (compound S8), which exhibited significantly higher promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination .Chemical Reactions Analysis
The chemical reactions involving “3-(Trifluoromethyl)-1H-indole” or its derivatives can be complex and diverse. For example, the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons has been reported .Aplicaciones Científicas De Investigación
DNA Targeting Agents
- Scientific Field : Biochemistry
- Application Summary : Trifluoromethyl compounds have been used in the synthesis of DNA targeting agents . These agents can bind with the DNA duplex, which has potential applications in cancer treatment .
- Methods of Application : The synthesis involves a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones .
- Results : The synthesized compound demonstrated a strong binding affinity with double-helical DNA, particularly within the minor groove . This resulted in the formation of a stable complex .
Agrochemical and Pharmaceutical Ingredients
- Scientific Field : Agrochemistry and Pharmacology
- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which include “3-(Trifluoromethyl)-1H-indole”, are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
- Methods of Application : The synthesis of TFMP derivatives involves various chemical reactions . The specific methods depend on the desired end product .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Transition Metal-Mediated Trifluoromethylation Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Trifluoromethyl compounds are used in transition metal-mediated trifluoromethylation reactions . These reactions are used to incorporate a trifluoromethyl group into organic motifs .
- Methods of Application : The process involves the construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Results : The trifluoromethylation reactions have improved the propensity towards further development of agrochemical drugs .
Synthesis of α-Trifluoromethylstyrenes
- Scientific Field : Organic Synthesis
- Application Summary : α-Trifluoromethylstyrene derivatives, including “3-(Trifluoromethyl)-1H-indole”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Methods of Application : These compounds have been successfully utilized in C–F bond activation in a CF 3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution .
- Results : The synthesis of α-trifluoromethylstyrenes and their applications in organic synthetic chemistry have been systematically summarized .
Synthesis of Trifluoromethyl Ethers
- Scientific Field : Organic Chemistry
- Application Summary : Trifluoromethyl ethers are synthesized for their unique properties . They are used in the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers .
- Methods of Application : The synthesis involves a chlorination/fluorination sequence . This procedure is applicable to the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .
- Results : The synthesized trifluoromethyl ethers have unique properties and are used in various applications .
Use in Agrochemicals
- Scientific Field : Agrochemistry
- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which include “3-(Trifluoromethyl)-1H-indole”, are used in the protection of crops from pests .
- Methods of Application : The specific methods depend on the desired end product .
- Results : The presence of fluorine and pyridine structure result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Direcciones Futuras
The future directions in the research and application of “3-(Trifluoromethyl)-1H-indole” or its derivatives are promising. The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs, and it is expected that many novel applications will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Propiedades
IUPAC Name |
3-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)7-5-13-8-4-2-1-3-6(7)8/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSZROKTPWVQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10522445 | |
| Record name | 3-(Trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10522445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-1H-indole | |
CAS RN |
51310-55-5 | |
| Record name | 3-(Trifluoromethyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51310-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10522445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



